H-LEU-LEU-ALA-OH

Description

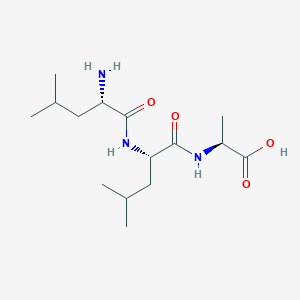

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Overview of the Tripeptide H-LEU-LEU-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the tripeptide H-LEU-LEU-ALA-OH (Leucyl-leucyl-alanine), focusing on its fundamental physicochemical properties and a representative synthetic methodology. This document is intended to serve as a foundational resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific disciplines.

Physicochemical Data

The tripeptide this compound is composed of two L-leucine residues and one L-alanine residue.[1] Its molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 315.41 g/mol | [1][2][3][4] |

| Molecular Formula | C15H29N3O4 | |

| IUPAC Name | L-leucyl-L-leucyl-L-alanine | |

| Sequence | LLA |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a standard experimental protocol for the synthesis of this compound utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology is widely adopted for its efficiency and scalability in peptide synthesis.

2.1. Materials and Reagents

-

Fmoc-Ala-Wang resin

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H2O)

-

Diethyl ether

2.2. Synthesis Workflow

The synthesis of this compound proceeds through a series of iterative deprotection and coupling steps, followed by cleavage from the solid support and purification.

2.3. Detailed Procedure

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the alanine residue.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

First Coupling (Leucine): In a separate vessel, pre-activate Fmoc-Leu-OH with DIC and Oxyma in DMF. Add this solution to the resin and allow it to react for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Second Deprotection: Repeat the Fmoc deprotection step as described in step 2.

-

Washing: Wash the resin with DMF and DCM.

-

Second Coupling (Leucine): Repeat the coupling procedure with Fmoc-Leu-OH as described in step 4.

-

Washing: Wash the resin with DMF and DCM.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a white powder.

Structural Representation

The linear sequence and connectivity of the amino acid residues in this compound are fundamental to its chemical properties and biological activity.

References

An In-depth Technical Guide on the Structure and Conformation of H-LEU-LEU-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues followed by an L-alanine residue, serves as a valuable model system in peptide chemistry and structural biology. Its sequence of hydrophobic residues culminating in a smaller, less sterically hindered amino acid presents a unique case for studying conformational preferences, peptide folding, and intermolecular interactions. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, including predicted physicochemical and spectroscopic data. Detailed experimental protocols for its synthesis, purification, and structural characterization using modern analytical techniques are presented. While a definitive crystal structure for this compound is not publicly documented, this guide discusses the conformational landscape based on theoretical predictions and data from analogous peptides.

Introduction

This compound is a tripeptide with the sequence L-leucyl-L-leucyl-L-alanine.[1][2] As a metabolite and a model compound, it is instrumental in foundational studies of peptide bond formation, hydrolysis, and peptide-protein interactions.[3] The conformational landscape of this tripeptide is primarily influenced by the bulky, hydrophobic isobutyl side chains of the two leucine residues and the smaller methyl side chain of the C-terminal alanine.[3] This arrangement likely favors extended or partially folded structures in solution to minimize steric hindrance while maximizing hydrophobic interactions.[3] The peptide is also noted for its potential antioxidant activities.

Physicochemical and Predicted Structural Data

While extensive experimental data on this compound is limited in public databases, its fundamental physicochemical properties have been computed. These properties are crucial for its handling, purification, and analysis.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₅H₂₉N₃O₄ | |

| Molecular Weight | 315.41 g/mol | |

| CAS Number | 20274-80-0 | |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

| InChI Key | TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Monoisotopic Mass | 315.21580641 Da |

Conformational Analysis

The three-dimensional structure of this compound is determined by the rotational freedom around the peptide backbone's dihedral angles (φ, ψ) and the side-chain dihedral angles (χ).

X-ray Crystallography Insights

As of this guide's compilation, a crystal structure for this compound has not been publicly documented. However, the crystal structure of the closely related tripeptide, L-leucyl-L-leucyl-L-leucine (H-LEU-LEU-LEU-OH), offers a valuable model. This structure reveals a twisted β-sheet conformation, suggesting that this compound may adopt a similar extended conformation in the solid state to accommodate its bulky leucine residues.

Spectroscopic Characterization

Spectroscopic techniques are paramount for elucidating the structure and conformation of peptides in solution.

NMR spectroscopy provides detailed information on the covalent structure and conformation of peptides. 1D (¹H) and 2D (COSY, TOCSY, NOESY) experiments can confirm the amino acid sequence and reveal through-bond and through-space proton proximities. The ³J(HNα) coupling constants, in particular, are crucial for estimating the backbone dihedral angle φ.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a Neutral Aqueous Solution

| Atom | Leucine 1 (N-terminus) | Leucine 2 | Alanine (C-terminus) |

| ¹H NMR | |||

| NH | ~8.2-8.5 | ~8.1-8.4 | ~8.0-8.3 |

| CαH | ~4.1-4.4 | ~4.1-4.4 | ~4.2-4.5 |

| CβH₂ | ~1.5-1.8 | ~1.5-1.8 | ~1.3-1.5 (CH₃) |

| CγH | ~1.6-1.9 | ~1.6-1.9 | - |

| CδH₃ | ~0.9 | ~0.9 | - |

| ¹³C NMR | |||

| C=O | ~174-176 | ~173-175 | ~175-177 |

| Cα | ~52-54 | ~51-53 | ~49-51 |

| Cβ | ~40-42 | ~40-42 | ~17-19 (CH₃) |

| Cγ | ~24-26 | ~24-26 | - |

| Cδ | ~21-23 | ~21-23 | - |

Note: These are predicted values based on typical chemical shifts for leucine and alanine residues in peptides.

High-resolution mass spectrometry is used to confirm the molecular weight and formula of this compound. Tandem MS (MS/MS) is employed to verify the amino acid sequence through fragmentation analysis, primarily generating b- and y-ions.

Table 3: Predicted Major b- and y-ion Fragments for this compound in MS/MS

| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |

| b₁ | Leu | 114.09 |

| b₂ | Leu-Leu | 227.17 |

| y₁ | Ala | 90.05 |

| y₂ | Leu-Ala | 203.14 |

Note: These values are for singly charged ions.

CD spectroscopy is a rapid method for assessing the secondary structure of peptides in solution. For a short peptide like this compound, the CD spectrum is expected to be dominated by contributions from random coil or extended structures. A typical spectrum for such a peptide would exhibit a strong negative band below 200 nm. The appearance of characteristic negative bands around 220 nm could indicate the presence of β-sheet or β-turn structures, while negative bands at approximately 208 and 222 nm would suggest α-helical content.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a standard method for the synthesis of this compound.

Protocol:

-

Resin Preparation: Start with a Wang resin pre-loaded with Fmoc-L-Alanine. Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group, exposing the free amine of alanine.

-

Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

-

Amino Acid Coupling (Leucine 2):

-

In a separate vial, activate Fmoc-L-Leucine-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) and vortex.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Deprotection and Coupling (Leucine 1):

-

Repeat the Fmoc deprotection step to deprotect the newly added leucine.

-

Couple the final amino acid, Fmoc-L-Leucine-OH, using the same activation and coupling procedure.

-

-

Final Deprotection: Perform a final Fmoc deprotection on the N-terminal leucine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

NMR Spectroscopy Protocol

Protocol:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent to a concentration of 1-5 mM. For observing labile amide protons, use a 90% H₂O / 10% D₂O solvent system.

-

Spectrometer Setup:

-

Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

-

Calibrate the temperature (e.g., to 298 K).

-

-

Data Acquisition:

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum with water suppression to assess sample purity and spectral dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify proton spin systems for each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire a NOESY (for smaller molecules, ROESY might be preferable) spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons within ~5 Å. This is critical for determining the 3D structure.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbon atoms, aiding in the assignment of ¹³C resonances.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances by integrating information from all acquired spectra.

-

Extract structural restraints: derive distance restraints from NOESY cross-peak volumes and dihedral angle restraints from ³J(HNα) coupling constants.

-

Use the derived restraints for structure calculation and refinement using software like CYANA or XPLOR-NIH.

-

Circular Dichroism (CD) Spectroscopy Protocol

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of components that have high UV absorbance.

-

Prepare a sample with a final concentration of approximately 0.1 mg/mL. The exact concentration must be accurately determined for conversion to mean residue ellipticity.

-

Filter the sample to remove any aggregates.

-

-

Instrument Setup:

-

Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before turning on the lamp.

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample, typically from 260 nm down to 190 nm.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the exact peptide concentration, the number of residues (3), and the cuvette path length.

-

Analyze the resulting spectrum for characteristic secondary structure features.

-

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates a comprehensive workflow for the structural and conformational characterization of this compound, integrating synthesis, purification, and various analytical techniques.

Conclusion

This compound, while a simple tripeptide, provides a rich platform for investigating the fundamental principles of peptide structure. This guide has synthesized the available predicted data and outlined robust experimental protocols for its comprehensive analysis. The combination of solid-phase synthesis, mass spectrometry, NMR, and CD spectroscopy, as depicted in the workflow, represents a powerful strategy for elucidating its conformational preferences. Future experimental studies providing definitive quantitative data, particularly a high-resolution crystal structure, would be invaluable to further refine our understanding of this model peptide and its behavior in both solution and the solid state.

References

H-LEU-LEU-ALA-OH: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the tripeptide H-LEU-LEU-ALA-OH. Comprising two leucine residues and one alanine residue, this peptide's physicochemical properties are dominated by the nonpolar nature of its constituent amino acids. Understanding its solubility is critical for its application in various research and development contexts, including its use as a model peptide, a substrate for peptidases, and in studies of its potential antioxidant activities.[1][2]

Physicochemical Properties and Solubility Profile

The structure of this compound, with its two bulky, hydrophobic leucine residues and a smaller, nonpolar alanine residue, renders it a hydrophobic peptide.[2][3] The overall character of a peptide, dictated by its amino acid composition, is a primary determinant of its solubility.[4] Peptides with a high proportion of non-polar amino acids, such as this compound, generally exhibit poor solubility in aqueous solutions and are more readily dissolved in organic solvents.

At a neutral pH, the peptide has a net charge of zero, with a single positive charge at the N-terminus and a single negative charge at the C-terminus. Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero, as this can promote intermolecular interactions leading to aggregation.

Table 1: Solubility of this compound and Related Peptides in Various Solvents

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | Soluble | Physical methods such as heating the tube to 37°C and sonication can be used to aid dissolution. |

| H-Ala-Leu-OH | Water (H₂O) | ≥ 100 mg/mL (494.44 mM) | Sonication is recommended. |

| H-Ala-Leu-OH | DMSO | 1 mg/mL (4.94 mM) | Requires ultrasonic warming and heating to 60°C. Hygroscopic DMSO can impact solubility. |

| H-Ala-Leu-Ala-OH | DMSO | Soluble | --- |

Note: The solubility of related peptides is provided for comparative purposes. The solubility of this compound in other common solvents like water, ethanol, and methanol is not explicitly documented in the reviewed literature but is expected to be low based on its hydrophobic nature.

Experimental Protocol for Determining Peptide Solubility

To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is recommended. It is always advisable to test the solubility on a small portion of the peptide before dissolving the entire sample.

Materials:

-

Lyophilized this compound

-

Solvents of interest (e.g., sterile distilled water, DMSO, DMF, ethanol, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes

-

Analytical balance

Procedure:

-

Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom of the tube.

-

Initial Test: Add a small, pre-weighed amount of the peptide to a microcentrifuge tube.

-

Solvent Addition: Add a measured volume of the desired solvent to achieve a high starting concentration (e.g., 10 mg/mL).

-

Dissolution:

-

Vortex the mixture thoroughly.

-

If the peptide does not dissolve, sonicate the sample for several minutes. Gentle warming (e.g., to 37°C) can also be applied, but excessive heat should be avoided to prevent degradation.

-

-

Observation: Visually inspect the solution for any undissolved particles. A fully solubilized peptide will result in a clear solution.

-

Serial Dilution: If the peptide dissolves completely, this can be recorded as its minimum solubility. If it does not, add increasing volumes of the solvent incrementally, vortexing and sonicating after each addition, until the peptide is fully dissolved. The final concentration represents the solubility. For insoluble peptides, stronger organic solvents may be required.

Logical Workflow for Peptide Solubility Determination

The following diagram illustrates a general workflow for systematically determining the solubility of a peptide like this compound.

Caption: A flowchart outlining the steps for determining peptide solubility.

Applications and Biological Context

This compound serves as a valuable tool in several areas of biochemical research:

-

Enzyme Kinetics: This tripeptide is used as a substrate to study the kinetics and specificity of peptidases, particularly those that recognize and cleave peptide bonds involving hydrophobic residues.

-

Antioxidant Activity: Research has indicated that this compound exhibits antioxidant properties, a function likely attributed to its hydrophobic leucine residues which can participate in scavenging free radicals.

-

Model Peptide: Due to its simple, well-defined structure, it is employed as a model compound for fundamental studies in peptide science, including peptide synthesis, structure-function relationships, and peptide-protein interactions.

References

Unveiling the Antioxidant Potential of H-LEU-LEU-ALA-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-LEU-LEU-ALA-OH, composed of two leucine residues and one alanine residue, has garnered attention for its potential antioxidant properties. As a product of protein hydrolysis, particularly from sources like β-lactoglobulin, it represents a class of bioactive peptides with promising applications in mitigating oxidative stress. This technical guide provides a comprehensive overview of the antioxidant activities associated with this tripeptide, detailing common experimental methodologies and conceptualizing the underlying biochemical pathways.

While the antioxidant capacity of this compound has been noted in scientific literature, specific quantitative data, such as IC50 values from various antioxidant assays, remains largely within proprietary research and is not widely available in the public domain. The pivotal study by Tian et al. (2015) on the structure-activity relationship of antioxidant tripeptides from β-lactoglobulin, which likely contains such data, is not openly accessible.[1][2][3][4][5] Consequently, this guide will focus on providing detailed, generalized experimental protocols and conceptual diagrams to empower researchers in their investigation of this and similar peptides.

Quantitative Antioxidant Activity Data

A thorough review of accessible scientific literature did not yield specific quantitative data for the antioxidant activity of the isolated this compound tripeptide. Research in this area often involves the screening of numerous peptides from protein hydrolysates, with detailed data for individual peptides not always published. The study by Tian et al. (2015) systematically synthesized and tested all possible tripeptides from bovine β-lactoglobulin using a ferric-reducing antioxidant power (FRAP) assay, and it is highly probable that the quantitative data for this compound resides within this study.

For researchers aiming to quantify the antioxidant potential of this compound, the following sections detail the standard experimental protocols for commonly employed antioxidant assays.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to characterize the activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the peptide sample at various concentrations.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of methanol to 100 µL of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

IC50 Value Determination: Plot the scavenging activity (%) against the concentration of the peptide. The IC50 value is the concentration of the peptide required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound sample

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve this compound in PBS or ethanol to prepare a stock solution and create serial dilutions.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of the peptide sample at various concentrations.

-

For the blank, mix 190 µL of the ABTS•+ working solution with 10 µL of the corresponding solvent.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity:

-

Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100

-

-

IC50 Value Determination: Determine the IC50 value by plotting the scavenging activity against the peptide concentration.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay evaluates the ability of an antioxidant to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.

Materials:

-

This compound sample

-

Ferrous sulfate (FeSO4)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H2O2)

-

Deoxyribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Phosphate buffer

-

Positive control (e.g., Mannitol)

Protocol:

-

Reaction Mixture Preparation: In a tube, mix the following in order:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

Peptide sample at various concentrations

-

Deoxyribose (e.g., 2.8 mM)

-

FeSO4-EDTA premixed solution (e.g., 100 µM FeSO4, 100 µM EDTA)

-

H2O2 (e.g., 1 mM)

-

-

Initiation of Reaction: Add H2O2 to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Stopping the Reaction: Add TCA (e.g., 2.8% w/v) and TBA (e.g., 1% w/v in 50 mM NaOH) to the mixture.

-

Color Development: Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Calculation of Scavenging Activity:

-

Scavenging Activity (%) = [1 - (A_sample / A_control)] * 100

-

Where A_control is the absorbance of the control (without the peptide).

-

-

IC50 Value Determination: Determine the IC50 value from the dose-response curve.

Potential Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant activity of peptides like this compound can be attributed to several mechanisms. The presence of leucine residues contributes to the peptide's hydrophobicity, which may enhance its interaction with lipid-soluble radicals and cellular membranes.

While specific signaling pathways modulated by this compound have not been elucidated, antioxidant peptides, in general, can influence cellular signaling to bolster endogenous antioxidant defenses.

Antioxidant peptides can potentially activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Conclusion

This compound is a tripeptide with acknowledged antioxidant potential. While specific quantitative data for this peptide is not widely available, this guide provides the necessary framework for researchers to conduct their own quantitative assessments using standardized protocols. The provided diagrams offer a conceptual understanding of the experimental workflows and potential mechanisms of action. Further research, particularly the public dissemination of quantitative data from studies like Tian et al. (2015), is crucial for a more complete understanding of the antioxidant efficacy of this compound and for harnessing its potential in various applications, from functional foods to therapeutic interventions.

References

- 1. Anticarcinogenic cationic peptides derived from tryptic hydrolysis of β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Role of the Tripeptide H-LEU-LEU-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues and one L-alanine residue, has been identified as a molecule with notable antioxidant properties. This technical guide provides a comprehensive overview of its potential biological role, focusing on its antioxidant activity. While specific quantitative data for this tripeptide remains limited in publicly accessible literature, this document outlines the established scientific context for its function. It includes detailed, generalized experimental protocols for assessing its antioxidant capacity and presents conceptual diagrams of relevant signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of short-chain peptides.

Introduction

Short-chain peptides are increasingly recognized for their diverse biological activities and therapeutic potential. The tripeptide this compound, a sequence of two hydrophobic leucine residues followed by alanine, is noted for its antioxidant capabilities[1]. Antioxidants are crucial in mitigating oxidative stress, a condition implicated in numerous pathological states, including neurodegenerative diseases, cardiovascular disorders, and aging. The structure of this compound, particularly the presence of hydrophobic amino acids, is thought to contribute to its ability to scavenge free radicals and interact with cellular membranes, thereby protecting against oxidative damage. Further research into its specific mechanisms of action could unveil novel therapeutic applications.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior in biological systems and for designing experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉N₃O₄ | PubChem |

| Molecular Weight | 315.41 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | PubChem |

| CAS Number | 20274-80-0 | MedchemExpress |

Biological Role: Antioxidant Activity

The primary biological role attributed to this compound is its antioxidant activity[1]. This function is likely mediated through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The specific antioxidant capacity of this tripeptide has been investigated within broader studies on antioxidant peptides derived from proteins like β-Lactoglobulin. A key study in this area utilized Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the structural features of tripeptides with their antioxidant potential[1].

Potential Mechanisms of Antioxidant Action

The antioxidant activity of peptides is influenced by their amino acid composition, sequence, and structure. For this compound, the proposed mechanisms include:

-

Direct Radical Scavenging: The peptide can directly interact with and neutralize free radicals such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻).

-

Metal Ion Chelating: By chelating pro-oxidant metal ions like Fe²⁺ and Cu²⁺, the peptide can prevent them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

The logical relationship illustrating how the physicochemical properties of a tripeptide like this compound can lead to antioxidant effects is depicted in the following diagram.

Quantitative Data on Antioxidant Activity

| Assay | Parameter | Hypothetical Value (µg/mL) | Positive Control (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging | IC₅₀ | 150 | 10 |

| ABTS Radical Scavenging | IC₅₀ | 120 | 8 |

| Hydroxyl Radical Scavenging | IC₅₀ | 200 | 15 |

| Superoxide Radical Scavenging | IC₅₀ | 180 | 12 |

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and antioxidant evaluation of this compound are provided below. These are generalized procedures based on standard laboratory practices.

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from alanine. Wash the resin thoroughly with DMF and DCM.

-

First Coupling (Leu): Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF. Add the mixture to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Second Coupling (Leu): Repeat the deprotection and coupling steps with another molecule of Fmoc-Leu-OH.

-

Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

The workflow for solid-phase peptide synthesis is illustrated in the diagram below.

Antioxidant Activity Assays

The following are standard in vitro assays to determine the antioxidant capacity of this compound.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

-

Prepare a series of dilutions of the peptide stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each peptide dilution to 150 µL of the DPPH solution.

-

For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the peptide that scavenges 50% of the DPPH radicals.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

Protocol:

-

Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 20 µL of each peptide dilution to 180 µL of the diluted ABTS•⁺ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the scavenging activity and IC₅₀ value as described for the DPPH assay.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 20 µL of each peptide dilution to 180 µL of the FRAP reagent.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using known concentrations of FeSO₄.

-

Express the results as Fe²⁺ equivalents (µM).

Signaling Pathways

While the direct interaction of this compound with specific signaling pathways has not been elucidated, its antioxidant properties suggest it could modulate pathways sensitive to redox status. For instance, by reducing oxidative stress, it could indirectly influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

The diagram below illustrates a hypothetical mechanism where this compound, by reducing ROS levels, could lead to the activation of the Nrf2 antioxidant response.

Conclusion and Future Directions

The tripeptide this compound is a promising candidate for further investigation as a natural antioxidant. Its simple structure and potential for synthesis make it an attractive molecule for development in the pharmaceutical and nutraceutical industries. Future research should focus on:

-

Quantitative Bioactivity: Obtaining precise IC₅₀ values through standardized antioxidant assays to benchmark its efficacy against known antioxidants.

-

In Vivo Studies: Evaluating its bioavailability, metabolism, and efficacy in animal models of diseases associated with oxidative stress.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this tripeptide.

-

Structure-Activity Relationship: Synthesizing and testing analogues of this compound to optimize its antioxidant activity.

This technical guide provides a framework for initiating and advancing research on this compound, with the ultimate goal of translating its antioxidant potential into tangible health benefits.

References

H-LEU-LEU-ALA-OH as a metabolite in biological systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-LEU-LEU-ALA-OH, also known as L-leucyl-L-leucyl-L-alanine, is a tripeptide composed of two leucine residues and one alanine residue. As a product of protein metabolism, this small peptide is of growing interest in biological research due to the significant roles of its constituent amino acids in cellular processes. Leucine, an essential branched-chain amino acid (BCAA), is a well-established regulator of protein synthesis and metabolic signaling. Alanine plays a crucial role in glucose metabolism. This guide provides a comprehensive overview of the current knowledge on this compound, including its potential biological roles, methodologies for its study, and its relevance in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical and experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉N₃O₄ | [1] |

| Molecular Weight | 315.41 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | [1] |

| Synonyms | Leu-Leu-Ala, L-Leucyl-L-leucyl-L-alanine, H-LLA-OH | [1] |

| CAS Number | 20274-80-0 |

Biological Significance and Potential Roles

While direct studies on this compound are limited, its biological significance can be inferred from the known functions of its constituent amino acids and related peptides.

Metabolite in Biological Systems: this compound is identified as a metabolite, likely originating from the breakdown of larger proteins. The catabolism of proteins in vivo is a complex process involving various peptidases that can generate a wide array of small peptides.

Antioxidant Activity: this compound has been reported to exhibit antioxidant activities. This property is of significant interest for studies related to oxidative stress, a key factor in numerous pathological conditions.

Regulation of Protein Metabolism: Leucine is a potent stimulator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. It is also known to suppress protein degradation. While it is yet to be directly demonstrated for the tripeptide, it is plausible that this compound, or its constituent leucine residues upon hydrolysis, could influence protein turnover. Some dipeptides have been shown to inhibit ubiquitin-mediated protein degradation.

Quantitative Data

To date, there is a notable absence of published quantitative data on the physiological or pathophysiological concentrations of this compound in biological tissues and fluids. Research in this area is required to understand the peptide's baseline levels and its potential fluctuations in different biological states. The following table is a hypothetical representation of how such data could be presented and should be populated with experimental data as it becomes available.

| Biological Matrix | Condition | Concentration Range (µM) | Analytical Method | Reference |

| Human Plasma | Healthy | Data not available | LC-MS/MS | |

| Human Plasma | Disease State X | Data not available | LC-MS/MS | |

| Murine Brain Tissue | Control | Data not available | LC-MS/MS | |

| Murine Brain Tissue | Experimental | Data not available | LC-MS/MS |

Signaling Pathways

Based on the known roles of leucine, a primary constituent of this compound, a hypothesized signaling pathway involving the mTOR cascade is presented below. It is important to note that the direct interaction of the intact tripeptide with these pathways has not been experimentally confirmed.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Fluids by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation (Human Plasma)

-

Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

-

c. Data Analysis

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Quantify the peptide in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Assessment of Antioxidant Activity using the DPPH Assay

This protocol describes a common method to evaluate the free radical scavenging activity of this compound.

a. Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

-

This compound stock solution (e.g., 10 mM in a suitable solvent like water or methanol).

-

Ascorbic acid or Trolox as a positive control.

-

Methanol as a blank.

b. Procedure

-

Preparation of Test Samples: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well microplate, add 50 µL of each peptide dilution to a well.

-

DPPH Addition: Add 150 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Controls: Include a blank (methanol only) and a positive control in the assay.

c. Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The IC₅₀ value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.

Conclusion and Future Directions

This compound is an intriguing metabolite with potential biological activities, including antioxidant effects and a plausible role in protein metabolism regulation. However, the current body of research on this specific tripeptide is limited. Future studies should focus on:

-

Quantitative Profiling: Establishing the physiological and pathological concentrations of this compound in various biological systems.

-

Functional Characterization: Elucidating the direct effects of this compound on cellular signaling pathways, such as the mTOR and ubiquitin-proteasome systems.

-

Enzymatic Studies: Identifying the specific peptidases responsible for its synthesis and degradation to better understand its metabolic fate.

The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate the biological roles of this compound and its potential as a biomarker or therapeutic agent.

References

An In-depth Technical Guide to the Peptide Bond Characteristics of H-LEU-LEU-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues and one L-alanine residue, serves as a valuable model for studying peptide structure and function.[1] Its sequence of two bulky, hydrophobic leucine residues followed by a smaller alanine residue provides a unique framework for investigating peptide-protein interactions, metabolism, and the fundamental nature of the peptide bond itself.[1] This guide provides a detailed examination of the core characteristics of the peptide bonds within this molecule, summarizes quantitative data, outlines experimental protocols for characterization, and visualizes key related processes.

Core Peptide Bond Characteristics

The two peptide bonds in this compound (one between Leu-Leu and one between Leu-Ala) exhibit the fundamental properties inherent to all peptide linkages. These characteristics are crucial as they dictate the tripeptide's conformational landscape and, consequently, its biological activity.

-

Planarity and Rigidity : Due to resonance, the peptide C-N bond has approximately 40% double-bond character.[2] This partial double-bond nature restricts rotation, making the peptide bond unit (Cα-C'-N-Cα) rigid and planar.[3][4] This planarity is a key factor in limiting the conformational freedom of the polypeptide backbone.

-

Trans Configuration : The peptide bonds in this compound are overwhelmingly favored to be in the trans configuration. In this arrangement, the α-carbon atoms of adjacent residues are on opposite sides of the peptide bond, which minimizes steric hindrance between the bulky side chains (the isobutyl groups of leucine).

-

Bond Lengths and Angles : The C-N bond length in a peptide is typically around 1.33 Å, which is intermediate between a standard C-N single bond (1.49 Å) and a C=N double bond (1.27 Å). This intermediate length is a direct consequence of the resonance delocalization. The geometry around the carbonyl carbon and the amide nitrogen is trigonal planar, with bond angles close to 120°.

Quantitative Data on Peptide Bond Geometry

| Parameter | Bond | Typical Value (Å) | Reference |

| Bond Lengths | Cα - C' | ~1.52 | |

| C' - O | ~1.24 | ||

| C' - N | ~1.33 | ||

| N - H | ~1.00 | ||

| N - Cα | ~1.46 | ||

| Torsion Angles | ω (Omega) | ~180° (for trans) | |

| φ (Phi) | Variable | ||

| ψ (Psi) | Variable |

Table 1: Consensus values for peptide bond lengths and the primary backbone torsion angle. The φ and ψ angles are not properties of the peptide bond itself but describe rotation around the N-Cα and Cα-C' bonds, respectively, and are highly dependent on the local secondary structure and amino acid side chains.

Experimental Protocols for Characterization

A comprehensive understanding of the peptide bonds in this compound requires a multi-faceted experimental approach. The following are key methodologies employed for peptide characterization.

3.1. X-ray Crystallography

-

Objective : To determine the precise three-dimensional atomic coordinates, including definitive bond lengths and angles, in the solid state.

-

Methodology :

-

Crystallization : this compound is dissolved in a suitable solvent system, and crystals are grown through techniques such as vapor diffusion (hanging drop or sitting drop).

-

Data Collection : A single, high-quality crystal is mounted and exposed to a collimated beam of X-rays. The resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding precise bond lengths, angles, and torsion angles.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To determine the three-dimensional structure and conformational dynamics of the peptide in solution.

-

Methodology :

-

Sample Preparation : A concentrated solution of this compound is prepared, typically in a deuterated solvent (e.g., D₂O or DMSO-d₆). Isotopic labeling (¹³C, ¹⁵N) may be employed for more complex analyses.

-

1D NMR : A standard ¹H NMR spectrum is acquired to identify characteristic chemical shifts for the protons in the leucine and alanine residues.

-

2D NMR : A suite of 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) is performed.

-

COSY/TOCSY : Establish through-bond correlations to assign protons within each amino acid residue.

-

NOESY : Detect through-space correlations (Nuclear Overhauser Effect), providing distance restraints between protons that are close in space (typically <5 Å). These are crucial for defining the peptide's conformation.

-

-

Structure Calculation : The distance and dihedral angle restraints derived from NMR data are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the experimental data.

-

3.3. Vibrational Spectroscopy (FTIR and Raman)

-

Objective : To probe the vibrational modes of the peptide backbone, particularly the amide bands, which are sensitive to conformation.

-

Methodology :

-

Sample Preparation : The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution.

-

Spectral Acquisition :

-

FTIR : An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber. The Amide I band (1600-1700 cm⁻¹, primarily C=O stretching) and Amide II band (1500-1600 cm⁻¹, N-H bending and C-N stretching) are of particular interest.

-

Raman : The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed to obtain a vibrational spectrum.

-

-

Data Analysis : The positions and shapes of the amide bands are analyzed to infer information about the secondary structure (e.g., β-sheet, random coil) of the peptide population.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis, analysis, and a key functional pathway related to this compound.

References

A Technical Guide to the Core Functions of L-leucine and L-alanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-leucine and L-alanine are fundamental α-amino acids that, while structurally simple, exert profound and distinct influences on peptide and protein functionality. L-leucine, an essential branched-chain amino acid (BCAA), is a primary regulator of protein metabolism, acting as a potent signaling molecule to activate the mTOR pathway, which governs protein synthesis and cell growth.[][2][3] Its bulky, hydrophobic side chain is also critical for protein structure and molecular recognition events, such as the formation of leucine zippers.[4] In contrast, L-alanine, a non-essential amino acid, plays a vital role in metabolic homeostasis through the glucose-alanine cycle and contributes significantly to protein structural stability, particularly in the formation of α-helices.[5] This guide provides an in-depth analysis of the functions of L-leucine and L-alanine within peptides, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support advanced research and therapeutic development.

The Pivotal Role of L-leucine in Peptide Function and Cellular Signaling

L-leucine is an essential amino acid that must be obtained from dietary sources and is distinguished by its isobutyl side chain. It is not merely a building block for proteins but also a critical signaling molecule that regulates cellular growth and metabolism.

Structural Impact of L-leucine on Peptides

The non-polar, aliphatic nature of L-leucine's side chain drives hydrophobic interactions that are crucial for protein folding and stability. In a sample of 1,150 proteins, L-alanine is second only to L-leucine in its rate of occurrence, with leucine accounting for a significant portion of the primary structure. A key structural motif involving leucine is the "leucine zipper," a region in proteins where leucine residues are repeated at every seventh position, facilitating protein dimerization and DNA binding. The progressive replacement of leucine with alanine in these motifs has been shown to disrupt the helical structure and, consequently, the biological activity of the peptide, highlighting the indispensability of the leucine residue for maintaining the necessary conformation for function.

L-leucine as a Master Regulator: The mTOR Signaling Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central controller of protein synthesis, cell growth, and metabolism. Leucine's activation of mTOR Complex 1 (mTORC1) is mediated through a complex mechanism involving the Rag GTPases, which promotes the translocation of mTORC1 to the lysosomal surface for activation. Once activated, mTORC1 phosphorylates key downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate the initiation of mRNA translation and, ultimately, protein synthesis. This signaling cascade is fundamental to muscle growth and repair, making leucine a focal point in nutritional and therapeutic strategies for muscle maintenance.

Applications in Drug and Therapeutic Development

The unique properties of L-leucine and its derivatives make them valuable in drug development. D-leucine, the non-natural enantiomer, is used to create specific chiral pharmaceuticals, such as peptide-based enzyme inhibitors, where stereochemistry influences efficacy and safety. Leucine is also a key component in parenteral nutrition formulations and is used to prevent the breakdown of muscle proteins following trauma or severe stress. Furthermore, dileucine, a dipeptide of two leucine molecules, has been found to boost the metabolic processes driving muscle growth 42% more effectively than free leucine, suggesting its potential as a more potent therapeutic agent.

The Functional Role of L-alanine in Peptide Structure and Metabolism

L-alanine is a non-essential amino acid synthesized by the human body, featuring a simple methyl group as its side chain. This simplicity belies its importance in protein structure and central metabolic pathways.

Structural Impact of L-alanine on Peptides

With its small, non-reactive methyl side chain, alanine is classified as a non-polar, aliphatic amino acid. Its small size allows for tight packing within protein interiors and reduces steric hindrance, making it a strong stabilizer of α-helical secondary structures. This property is so significant that alanine is frequently used in "alanine scanning mutagenesis," a technique where researchers systematically replace other amino acid residues with alanine to identify functionally important residues without disrupting the overall protein secondary structure.

L-alanine's Role in the Glucose-Alanine Cycle

L-alanine is a key player in inter-organ metabolism through the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver in a non-toxic form. During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (a product of glycolysis) to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate, eventually entering the urea cycle for excretion. The pyruvate is used as a substrate for gluconeogenesis, producing glucose that can be returned to the muscles for energy. This cycle shifts the energetic burden of gluconeogenesis from the muscle to the liver, allowing muscle ATP to be dedicated to contraction.

Applications in Research and Drug Development

L-alanine and its derivatives are increasingly recognized for their therapeutic potential. Fluorine-18 labeled L-alanine derivatives serve as positron emission tomography (PET) tracers for tumor imaging, capitalizing on the elevated amino acid metabolism in cancer cells. In drug design, alanine is used to improve the solubility and bioavailability of peptides. Furthermore, DL-Alanine (a racemic mixture) is used as a key raw material in the synthesis of peptide drugs, including antibiotics and antiviral agents, offering a low-toxicity, biodegradable option for green pharmaceutical synthesis.

Comparative Analysis and Quantitative Data

The distinct side chains of L-leucine and L-alanine dictate their different physicochemical properties and biological roles.

Table 1: Physicochemical Properties of L-leucine and L-alanine

| Property | L-leucine | L-alanine | Reference(s) |

|---|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | C₃H₇NO₂ | |

| Molar Mass | 131.175 g·mol⁻¹ | 89.094 g·mol⁻¹ | |

| Side Chain | -CH₂(CH(CH₃)₂) (isobutyl) | -CH₃ (methyl) | |

| Classification | Non-polar, aliphatic, BCAA | Non-polar, aliphatic | |

| Essentiality | Essential | Non-essential | |

| pKa (α-COOH) | 2.36 | 2.34 | |

| pKa (α-NH₃⁺) | 9.60 | 9.87 |

| Isoelectric Point (pI) | 5.98 | 6.01 | |

Table 2: Functional Comparison in Peptides

| Feature | L-leucine | L-alanine | Reference(s) |

|---|---|---|---|

| Primary Role | Anabolic signaling, protein synthesis regulation | Metabolic intermediate, structural stability | |

| Key Pathway | mTOR Signaling Pathway | Glucose-Alanine Cycle | |

| Structural Preference | Hydrophobic core, Leucine Zippers | α-helix formation | |

| Key Application | Muscle growth supplements, chiral drug synthesis | PET imaging agents, peptide drug synthesis |

| Mutagenesis Use | Substitution disrupts structure/function | Alanine scanning to probe functional sites | |

Key Experimental Protocols

The synthesis and analysis of peptides containing L-leucine and L-alanine are central to their study. The following protocols provide standardized methodologies for these processes.

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an amino acid like L-leucine or L-alanine onto a growing peptide chain attached to a solid resin support.

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound N-terminal amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-L-leucine or Fmoc-L-alanine (3 equivalents) and a coupling reagent like HATU (2.9 equivalents) in DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful coupling).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation and wash with cold ether. Lyophilize to obtain a dry powder.

Protocol: Peptide Purification by Reverse-Phase HPLC

This method separates the target peptide from impurities based on hydrophobicity.

-

Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

System Setup:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Column: C18 reverse-phase column.

-

-

Purification:

-

Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

-

Inject the peptide solution.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% over 30 minutes).

-

Monitor the elution profile via UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis and Lyophilization: Analyze collected fractions by mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product.

Protocol: Quantitative Amino Acid Analysis (AAA)

This protocol determines the absolute amount of a peptide by hydrolyzing it into its constituent amino acids and quantifying them.

-

Acid Hydrolysis: Place a known amount of the purified peptide into a vial. Add 6 M HCl. Seal the vial under vacuum. Heat at 120°C for 24 hours to hydrolyze all peptide bonds.

-

Drying: Cool the vial and dry the hydrolysate completely under vacuum to remove the acid.

-

Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer, such as 0.1% aqueous formic acid.

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Separate the underivatized amino acids using a reversed-phase column.

-

Quantify each amino acid by comparing its signal to that of a certified isotopically labeled amino acid internal standard.

-

-

Calculation: Determine the peptide concentration based on the quantified amounts of its stable constituent amino acids.

Conclusion

L-leucine and L-alanine, though simple amino acids, are integral to the sophisticated world of peptide science. L-leucine's role extends beyond a simple structural component to that of a primary anabolic signal, directly influencing cell growth and protein synthesis via the mTOR pathway. Its hydrophobic nature is critical for complex protein architectures. L-alanine, with its minimalist side chain, is a cornerstone of α-helical stability and a vital link in the metabolic network connecting protein and carbohydrate metabolism. A thorough understanding of their distinct functions, supported by robust quantitative data and precise experimental methodologies, is essential for professionals in research and drug development aiming to design and engineer novel peptides with enhanced stability, bioavailability, and targeted therapeutic action.

References

- 2. benchchem.com [benchchem.com]

- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alanine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Solution-Phase Synthesis of H-LEU-LEU-ALA-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tripeptide H-LEU-LEU-ALA-OH is a sequence of interest, noted for its potential antioxidant properties.[1] This document provides a detailed protocol for its synthesis using a classical solution-phase peptide synthesis (SPPS) approach. Solution-phase synthesis, while often more labor-intensive than solid-phase methods for long peptides, remains a valuable technique, particularly for the large-scale production of shorter peptides where purification of intermediates is critical.[2]

The strategy outlined employs the benzyloxycarbonyl (Z) group for N-terminal protection and a benzyl ester (Bzl) for C-terminal protection. This combination is advantageous as both protecting groups can be removed simultaneously in the final step via catalytic hydrogenation, a mild and efficient deprotection method.[3] The peptide bond formation is facilitated by dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), a common combination used to ensure efficient coupling and minimize racemization.[4][5]

Overall Synthetic Workflow

The synthesis of this compound is performed in a stepwise manner, starting from the C-terminal amino acid, Alanine. Each step involves the protection of functional groups, coupling of amino acids, and selective deprotection to elongate the peptide chain.

Caption: Workflow for the solution-phase synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Yields and purity are representative values for this type of solution-phase synthesis.

| Step | Reaction Stage | Key Reagents | Reaction Time (h) | Typical Yield (%) | Purity (HPLC, %) |

| 1 | C-Terminus Protection | L-Alanine, Benzyl Alcohol, p-TsOH | 12-16 | ~90 | >98 |

| 2 | N-Terminus Protection | L-Leucine, Benzyl Chloroformate | 2-4 | ~95 | >99 |

| 3 | First Coupling | Z-Leu-OH, H-Ala-OBzl, DCC, HOBt | 24 | ~85 | >97 |

| 4 | Intermediate Deprotection | Z-Leu-Ala-OBzl, H₂, Pd/C | 4-6 | ~98 | >98 |

| 5 | Second Coupling | Z-Leu-OH, H-Leu-Ala-OBzl, DCC, HOBt | 24 | ~82 | >95 |

| 6 | Final Deprotection | Z-Leu-Leu-Ala-OBzl, H₂, Pd/C | 8-12 | ~95 | >99 |

Experimental Protocols

Materials and Reagents:

-

L-Alanine

-

L-Leucine

-

Benzyl Alcohol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Benzyl Chloroformate (Z-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Palladium on Carbon (10% Pd/C)

-

Acetic Acid (AcOH)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

Protocol 1: Synthesis of Alanine Benzyl Ester (H-Ala-OBzl)

This protocol protects the carboxylic acid of alanine, preparing it for coupling.

-

Setup: Suspend L-Alanine (1 equiv.) and p-TsOH (1.2 equiv.) in a mixture of benzyl alcohol (4 equiv.) and toluene.

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Continue refluxing for 12-16 hours until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Add diethyl ether to precipitate the product as the tosylate salt.

-

Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove excess benzyl alcohol, and dry under vacuum. The resulting H-Ala-OBzl·TsOH salt is typically used directly in the coupling step after neutralization.

Protocol 2: Synthesis of N-Benzyloxycarbonyl-Leucine (Z-Leu-OH)

This protocol protects the amino group of leucine before it is activated for coupling.

-

Setup: Dissolve L-Leucine (1 equiv.) in a 2M aqueous solution of sodium carbonate (Na₂CO₃) and cool the solution to 0°C in an ice bath.

-

Reaction: Add benzyl chloroformate (1.1 equiv.) dropwise while vigorously stirring, ensuring the pH remains basic (pH 8-9). Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Z-Leu-OH.

Protocol 3: Coupling to Form Z-Leu-Ala-OBzl

This protocol forms the first peptide bond between Z-Leucine and Alanine benzyl ester.

-

Neutralization: Dissolve H-Ala-OBzl·TsOH (1 equiv.) in DMF and neutralize with N-methylmorpholine (NMM) or triethylamine (TEA) (1 equiv.) at 0°C.

-

Activation: In a separate flask, dissolve Z-Leu-OH (1.1 equiv.) and HOBt (1.1 equiv.) in DMF at 0°C. Add DCC (1.1 equiv.) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Coupling: Add the pre-activated Z-Leu-OH solution to the neutralized H-Ala-OBzl solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 24 hours.

-

Work-up: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield Z-Leu-Ala-OBzl.

Protocol 4: N-terminal Deprotection of Dipeptide (H-Leu-Ala-OBzl)

This step removes the Z-group from the dipeptide to prepare it for the next coupling reaction.

-

Setup: Dissolve the protected dipeptide Z-Leu-Ala-OBzl (1 equiv.) in methanol.

-

Reaction: Add 10% Pd/C catalyst (approx. 10% by weight of the peptide). Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 4-6 hours. Monitor the reaction progress by TLC.

-